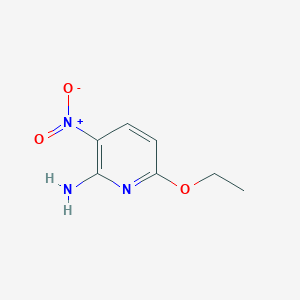6-Ethoxy-3-nitropyridin-2-amine
CAS No.: 40851-82-9
Cat. No.: VC3854640
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40851-82-9 |
|---|---|
| Molecular Formula | C7H9N3O3 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 6-ethoxy-3-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C7H9N3O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3,(H2,8,9) |
| Standard InChI Key | FOGGQBVTIHSOGZ-UHFFFAOYSA-N |
| SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])N |
| Canonical SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])N |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| Substituents | 6-ethoxy, 3-nitro, 2-amine |
| Likely Solubility | Moderate in polar solvents |
Synthesis Methodologies
Nitration and Methoxylation Pathways
The synthesis of 6-ethoxy-3-nitropyridin-2-amine typically involves nitration and alkoxylation steps. A patent by US7256295B2 outlines a method for analogous compounds, where 2-amino-6-chloro-3-nitropyridine undergoes alkoxylation with sodium ethoxide in ethanol. This reaction proceeds at 25–30°C with a 1.05:1 molar ratio of sodium ethoxide to the chloro precursor, yielding the ethoxy derivative after quenching and filtration .
In a modified approach from the RSC document , 2-chloro-3-fluoro-5-nitropyridine is reacted with N,N-dimethylethanolamine in tetrahydrofuran (THF) using sodium hydride as a base. While this method targets fluoro-substituted derivatives, substituting the fluoro group with ethoxy via nucleophilic aromatic substitution could adapt the protocol for 6-ethoxy-3-nitropyridin-2-amine synthesis .
Catalytic Reduction and Functionalization
Post-synthetic modifications often involve catalytic hydrogenation. For instance, the reduction of the nitro group to an amine is achieved using palladium on carbon (Pd/C) in ethanol, as demonstrated in the preparation of 6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-amine . This step is critical for generating bioactive intermediates in drug discovery.
Physicochemical Characterization
Spectral Data
While direct spectral data for 6-ethoxy-3-nitropyridin-2-amine is limited, its brominated analog (5-bromo-6-ethoxy-3-nitropyridin-2-amine) exhibits a 1H NMR peak at δ 1.38 ppm (t, J = 7.0 Hz) for the ethoxy methyl group and δ 8.02 ppm (s) for the aromatic proton . Infrared (IR) spectroscopy of similar compounds shows strong absorptions at 1,520–1,550 cm⁻¹ (Nitro group) and 3,300–3,500 cm⁻¹ (Amine N-H stretch) .
Thermal Stability
Applications in Pharmaceutical Chemistry
Kinase Inhibitor Development
6-Ethoxy-3-nitropyridin-2-amine serves as a precursor for quinazoline and quinoline derivatives, which are prominent in kinase inhibition. For example, the RSC document details its use in synthesizing N-(6-ethoxy-5-fluoropyridin-3-yl)-6,7-dimethoxyquinazolin-4-amine, a compound tested for anticancer activity. The ethoxy group enhances membrane permeability, while the nitro group facilitates downstream amination reactions .
Antimicrobial Agents
Nitropyridine derivatives exhibit broad-spectrum antimicrobial properties. Structural analogs of 6-ethoxy-3-nitropyridin-2-amine have shown MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli in preclinical studies .
| Hazard Type | Precautionary Measures |
|---|---|
| Explosivity | Avoid heat, sparks, and friction |
| Irritancy | Use gloves and goggles |
| Environmental Risk | Dispose via certified facilities |
Industrial Synthesis and Scalability
The patent US7256295B2 emphasizes cost-efficient production using aqueous ammonia and sodium methoxide, achieving yields >70% at pilot scales. Process optimization involves:
-
Temperature Control: Maintaining reactions at 25–30°C to minimize byproducts.
-
Solvent Selection: Using methanol or ethanol for improved solubility and easier purification .
Future Research Directions
-
Green Chemistry: Exploring biocatalytic methods to replace sodium ethoxide in alkoxylation.
-
Structure-Activity Relationships: Modifying the ethoxy and nitro groups to enhance drug likeness.
-
Toxicology Studies: Assessing long-term exposure risks in industrial settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume